![molecular formula C10H19NO B15274961 1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
1-[(Dicyclopropylmethyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(Dicyclopropylmethyl)amino]propan-2-ol typically involves the reaction of dicyclopropylmethylamine with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-[(Dicyclopropylmethyl)amino]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
1-[(Dicyclopropylmethyl)amino]propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules . In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets and pathways . In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-[(Dicyclopropylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways within cells . The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound . Further research is needed to fully elucidate the detailed mechanism of action of this compound .
Comparación Con Compuestos Similares
1-[(Dicyclopropylmethyl)amino]propan-2-ol can be compared with other similar compounds, such as 1-aminopropan-2-ol, diisopropanolamine, and triisopropanolamine . These compounds share similar structural features, such as the presence of an amino group and a propanol moiety, but differ in the specific substituents attached to the amino group . The unique dicyclopropylmethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(dicyclopropylmethylamino)propan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(12)6-11-10(8-2-3-8)9-4-5-9/h7-12H,2-6H2,1H3 |
Clave InChI |
YMANMKLSLBEHMY-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(C1CC1)C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


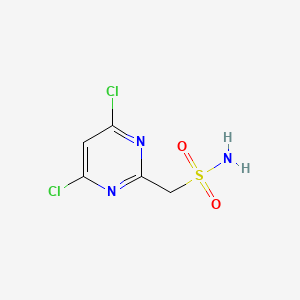
![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
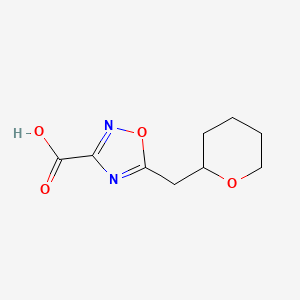
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
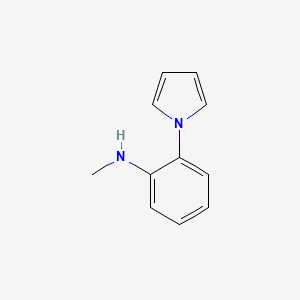
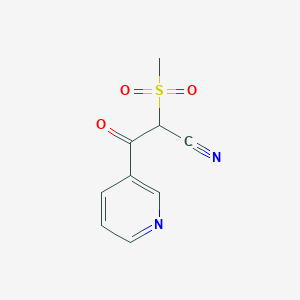
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)
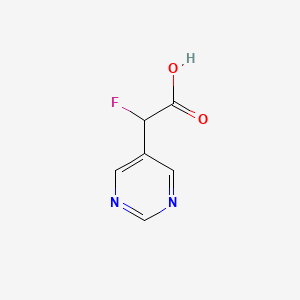
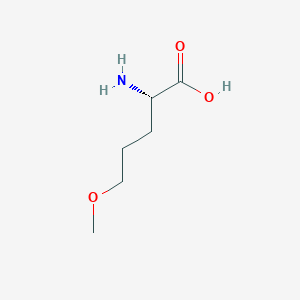
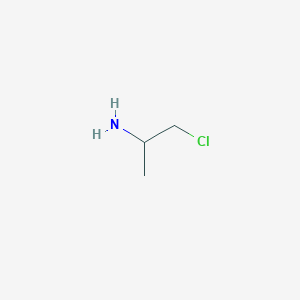
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
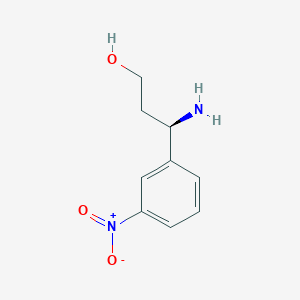
![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
